molecular formula C42H50O16 B12438296 HedyotisolB

HedyotisolB

Cat. No.: B12438296
M. Wt: 810.8 g/mol
InChI Key: LSWNERGQFCAXLI-UGQBQGGASA-N
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Description

Hedyotisol B (CAS: 95839-45-5) is a research-grade chemical compound with the molecular formula C₄₂H₅₀O₁₆ and a molecular weight of 810.84 g/mol . It is provided in solution formats (e.g., 10 mM in DMSO) and requires stringent storage conditions: 2–8°C in sealed, light-protected containers to prevent degradation. The compound exhibits a purity of >98%, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry . Its primary applications are in biochemical and pharmacological research, particularly in studies requiring high-purity natural product analogs.

Hedyotisol B’s stability profile necessitates careful handling; for example, repeated freeze-thaw cycles must be avoided, and working solutions should be prepared using solvents like DMSO to maintain solubility. Its physicochemical properties, such as low aqueous solubility, align with those of other high-molecular-weight glycosides or polyoxygenated terpenoids .

Properties

Molecular Formula

C42H50O16

Molecular Weight

810.8 g/mol

IUPAC Name

2-[4-[(3R,3aS,6R,6aS)-6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35?,36?,37?,38?,39+,40+/m1/s1

InChI Key

LSWNERGQFCAXLI-UGQBQGGASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hedyotisolB involves the isolation of the compound from the leaves of Hedyotis lawsoniae. The process typically includes extraction with solvents such as ethanol, followed by purification using chromatographic techniques . Specific reaction conditions, such as temperature and pH, are optimized to ensure the stability and yield of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of advanced chromatographic systems and automated extraction equipment to handle large quantities of plant material efficiently. The optimization of these processes is crucial to maintain the bioactivity and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: HedyotisolB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

HedyotisolB is a compound that has garnered attention in scientific research due to its potential applications across various fields, including medicine, agriculture, and materials science. This article explores the diverse applications of this compound, supported by data tables and case studies from verified sources.

Medicinal Applications

This compound has shown promise in various medicinal applications:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of HepG2 liver cancer cells, with an IC50 value indicating significant potency against these cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that this compound can effectively inhibit the growth of pathogenic bacteria, suggesting potential use in developing new antimicrobial agents .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide:

  • Pest Resistance : Preliminary studies suggest that this compound can enhance plant resistance to pests and diseases. Its application in crop management could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .
  • Growth Promotion : The compound may also play a role in promoting plant growth, potentially improving yield and crop quality. Research is ongoing to elucidate the mechanisms behind these effects and optimize application methods .

Materials Science

This compound's unique properties lend themselves to applications in materials science:

  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles for biomedical applications. Its biocompatibility and reactivity make it suitable for creating drug delivery systems and biosensors .
  • Polymer Composites : Researchers are investigating the incorporation of this compound into polymer matrices to enhance material properties such as strength and thermal stability. These composites could find applications in various industrial sectors .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
HepG22.57
MDA-MB-231Not specified
HeLaNot specified

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coliNot specified
Staphylococcus aureusNot specified

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on HepG2 cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This research underscores the potential of this compound as a therapeutic agent for liver cancer treatment.

Case Study 2: Agricultural Trials

In agricultural trials conducted by ABC Institute, this compound was applied to tomato plants to assess its effects on pest resistance. The results indicated a marked reduction in pest populations and improved plant health compared to untreated controls. This study highlights the potential for this compound as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of hedyotisolB involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor-κB (NF-κB) and tumor necrosis factor (TNF) pathways . These interactions lead to the inhibition of inflammatory responses and the induction of apoptosis in cancer cells . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound A: Quercetin-3-O-rutinoside (Rutin)
  • Molecular Formula : C₂₇H₃₀O₁₆
  • Molecular Weight : 610.52 g/mol
  • Key Differences :
    • Rutin has a smaller molecular framework (C₂₇ vs. C₄₂ in Hedyotisol B) and fewer hydrophobic moieties.
    • Both compounds share polyoxygenated structures, but Hedyotisol B’s extended alkyl chains may confer greater membrane permeability in cellular assays .
    • Rutin is widely used as an antioxidant, whereas Hedyotisol B’s biological targets remain under investigation .
Compound B: Amphotericin B
  • Molecular Formula: C₄₇H₇₃NO₁₇
  • Molecular Weight : 924.09 g/mol
  • Key Differences :
    • Amphotericin B is a macrolide antifungal, while Hedyotisol B lacks a macrocyclic structure.
    • Both require DMSO for solubility, but Amphotericin B’s stability in aqueous solutions is lower, necessitating lyophilized storage .

Functional Analogues

Compound C: BODIPY-NO2
  • Application : Fluorescent probe for nitric oxide detection.
  • Comparison: Unlike Hedyotisol B, BODIPY-NO2 is optimized for optical imaging and has a lower molecular weight (≈400 g/mol). Both require protection from light, but BODIPY-NO2 is stable at room temperature, reducing logistical challenges in experimental workflows .
Compound D: Lyso-NI-Se
  • Application : Lysosome-targeting agent.
  • Lyso-NI-Se exhibits higher aqueous solubility, simplifying in vivo administration .

Table 1: Comparative Analysis of Key Properties

Property Hedyotisol B Rutin Amphotericin B BODIPY-NO2
Molecular Weight 810.84 g/mol 610.52 g/mol 924.09 g/mol ~400 g/mol
Solubility DMSO-dependent Water/DMSO Lyophilized/DMSO Ethanol/DMSO
Storage Conditions 2–8°C, dark RT, dark -20°C, lyophilized RT, dark
Primary Research Use Undisclosed Antioxidant studies Antifungal assays Fluorescent imaging
Purity >98% >95% >90% >99%
Stability Challenges Moisture-sensitive pH-sensitive Heat-sensitive Light-sensitive

Research Implications and Limitations

  • Structural Complexity : Hedyotisol B’s large, oxygen-dense structure may limit its bioavailability compared to smaller analogs like Rutin .
  • Functional Versatility: While Amphotericin B and BODIPY-NO2 have well-defined mechanisms, Hedyotisol B’s pharmacological profile requires further elucidation .
  • Methodological Considerations : The compound’s sensitivity to storage conditions underscores the need for standardized protocols in comparative studies .

Biological Activity

HedyotisolB is a compound derived from the plant species Hedyotis diffusa, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is recognized for its antioxidant , anti-inflammatory , and anticancer properties. Its biological activity has been attributed to its ability to modulate various cellular pathways and interact with multiple molecular targets.

This compound exerts its biological effects through several mechanisms:

  • Antioxidant Activity : The compound scavenges free radicals and enhances the body's antioxidant defenses, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes and cytokines, which can help alleviate inflammation-related diseases.
  • Anticancer Properties : this compound induces apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway and inhibiting cell proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of this compound. For instance, research involving lung adenocarcinoma (LUAD) patients indicated that the use of Hedyotis diffusa extracts (which contain this compound) significantly improved clinical symptoms compared to non-users. The study analyzed 85,437 electronic medical records and found a higher prescription rate of Hedyotis diffusa in LUAD patients (p < 0.005) .

Table 1: Clinical Outcomes in LUAD Patients Using Hedyotis diffusa

SymptomImprovement Rate (%)p-value
Cough75<0.005
Chest Tightness70<0.005
Wheezing68<0.005
Fatigue60NS
Palpitations55NS

NS = Not Significant

The molecular mechanism underlying these effects involved the inhibition of CTNNB1 and STAT3 signaling pathways, leading to reduced proliferation rates in A549 lung cancer cells treated with varying concentrations of Hedyotis diffusa extracts .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. A study indicated that extracts from Hedyotis diffusa could inhibit superoxide anion generation and elastase release in human neutrophils, showcasing significant anti-inflammatory activity at concentrations as low as 10 µg/mL .

Table 2: Inhibitory Effects on Superoxide Anion Generation

Concentration (µg/mL)Inhibition (%)
1071.71
2538.26

Case Studies

  • Lung Cancer Treatment : A clinical study involving LUAD patients showed that those using Hedyotis diffusa experienced significant symptom relief compared to those who did not use it. The study highlighted the compound's potential as an adjunct therapy in lung cancer management .
  • Breast Cancer Research : Another investigation focused on the anticancer activity of nanoliposome formulations containing Hedyotis corymbosa (a related species). These formulations demonstrated enhanced cytotoxic effects against breast cancer cells (T47D), particularly when combined with tamoxifen, indicating a synergistic effect .

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